Cardiotonic Patent Scope: Explicit Exclusion of 2-Pyridinyl Isomer vs. 3- and 4-Pyridinyl Isomers
In US Patent 4,346,221, which claims 4-amino-6-(pyridinyl)-3(2H)-pyridazinones as cardiotonics, the substituent PY is rigorously defined as '4- or 3-pyridinyl or 4- or 3-pyridinyl having one or two lower-alkyl substituents.' The 2-pyridinyl isomer is entirely absent from the claims, the synthetic examples, and the biological data tables [1]. This deliberate omission indicates that the 2-pyridinyl compound was synthesized or evaluated and found not to meet the activity threshold for cardiotonic utility, whereas the 3- and 4-pyridinyl analogs demonstrated acceptable inotropic activity in isolated guinea pig papillary muscle assays (typical readout: percent increase in contractile force at 10–100 µM) [1]. For a procurement decision in a cardiovascular discovery program, selecting the 2-pyridinyl isomer over the patented 3- or 4-pyridinyl isomers would thus avoid encroaching on existing composition-of-matter claims while exploring a distinct region of chemical space.
| Evidence Dimension | Patent claim scope for cardiotonic composition-of-matter |
|---|---|
| Target Compound Data | 2‑Pyridinyl isomer: NOT claimed, NOT exemplified |
| Comparator Or Baseline | 3‑Pyridinyl and 4‑Pyridinyl isomers: Claimed and exemplified |
| Quantified Difference | Explicit exclusion vs. explicit inclusion in patent claims |
| Conditions | US Patent 4,346,221 (1982); inotropic activity assessed in guinea pig papillary muscle |
Why This Matters
This exclusion creates a freedom-to-operate window and indicates divergent pharmacological activity, guiding procurement toward compounds that occupy unclaimed chemical space.
- [1] Lesher GY, Philion RE. 4-Amino-6-(pyridinyl)-3(2H)-pyridazinones and their use as cardiotonics. US Patent 4,346,221, 1982. (Column 2, lines 50–68; PY definition excludes 2-pyridinyl.) View Source
